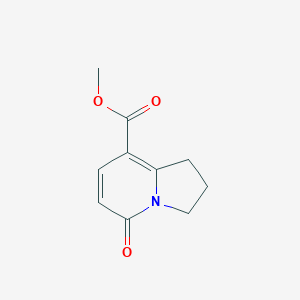![molecular formula C10H7F2NOS B12075899 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a chemical compound known for its unique structure, which includes a difluoromethyl group attached to a thienyl ring, which is further connected to a pyridin-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol typically involves the introduction of the difluoromethyl group to the thienyl ring, followed by the formation of the pyridin-2-ol structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group to a thienyl precursor. This is followed by a series of reactions to construct the pyridin-2-ol moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the original structure.
Scientific Research Applications
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(Difluoromethyl)-2-thienyl]methanamine
- 5-(Difluoromethyl)-2-thienyl]pyridine
- 5-(Difluoromethyl)-2-thienyl]pyrimidine
Uniqueness
What sets 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol apart is its unique combination of the difluoromethyl group with the thienyl and pyridin-2-ol moieties. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
Molecular Formula |
C10H7F2NOS |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
5-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7F2NOS/c11-10(12)8-3-2-7(15-8)6-1-4-9(14)13-5-6/h1-5,10H,(H,13,14) |
InChI Key |
ILPVSDAQIYLSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)



![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)





![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
